Triethylene glycol monodecyl ether Triethylene glycol monodecyl ether Deceth-3 is a non-ionic surfactant.
Brand Name: Vulcanchem
CAS No.: 4669-23-2
VCID: VC0525481
InChI: InChI=1S/C16H34O4/c1-2-3-4-5-6-7-8-9-11-18-13-15-20-16-14-19-12-10-17/h17H,2-16H2,1H3
SMILES: CCCCCCCCCCOCCOCCOCCO
Molecular Formula: C16H34O4
Molecular Weight: 290.44 g/mol

Triethylene glycol monodecyl ether

CAS No.: 4669-23-2

Cat. No.: VC0525481

Molecular Formula: C16H34O4

Molecular Weight: 290.44 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Triethylene glycol monodecyl ether - 4669-23-2

Specification

CAS No. 4669-23-2
Molecular Formula C16H34O4
Molecular Weight 290.44 g/mol
IUPAC Name 2-[2-(2-decoxyethoxy)ethoxy]ethanol
Standard InChI InChI=1S/C16H34O4/c1-2-3-4-5-6-7-8-9-11-18-13-15-20-16-14-19-12-10-17/h17H,2-16H2,1H3
Standard InChI Key UKODLHVFJRCQME-UHFFFAOYSA-N
SMILES CCCCCCCCCCOCCOCCOCCO
Canonical SMILES CCCCCCCCCCOCCOCCOCCO
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Triethylene glycol monododecyl ether (C₁₈H₃₈O₄; molecular weight 318.49 g/mol) consists of a dodecyl (C₁₂H₂₅) hydrophobic tail linked to a triethylene glycol (C₆H₁₄O₄) hydrophilic headgroup via an ether bond . The three ethylene oxide units confer water solubility, while the dodecyl chain ensures compatibility with nonpolar substrates.

Physical and Thermodynamic Properties

Key physical properties include:

PropertyValue
Melting Point16.5–17.0°C
Boiling Point153°C (0.035 Torr)
Density0.93 g/cm³
Refractive Indexn20D=1.451n_{20}^D = 1.451
LogP (Octanol-Water)4.44 (estimated)
SolubilityChloroform, Ethyl Acetate, Methanol (slight)

The compound exists as a white-to-colorless solid or liquid, depending on temperature . Its low melting point and moderate hydrophobicity (LogP ≈ 4.44) make it suitable for formulations requiring phase stability across temperature gradients.

Synthesis and Industrial Production

Synthetic Pathways

The primary synthesis route involves nucleophilic substitution between 1-iodododecane and triethylene glycol under basic conditions :

C12H25I+HO(CH2CH2O)3HNaOHC12H25O(CH2CH2O)3H+NaI\text{C}_{12}\text{H}_{25}\text{I} + \text{HO}(\text{CH}_2\text{CH}_2\text{O})_3\text{H} \xrightarrow{\text{NaOH}} \text{C}_{12}\text{H}_{25}\text{O}(\text{CH}_2\text{CH}_2\text{O})_3\text{H} + \text{NaI}

This Williamson ether synthesis proceeds via an SN2 mechanism, yielding >95% purity after distillation .

Functional Applications

Surfactant and Emulsifier

C12E3 reduces surface tension at oil-water interfaces (critical micelle concentration ≈ 0.1–1 mM), enabling its use in:

  • Cosmetics: Stabilizes emulsions in creams/lotions .

  • Detergents: Enhances soil removal in hard-surface cleaners .

  • Pharmaceuticals: Solubilizes hydrophobic APIs in topical formulations .

Chemical Synthesis

The compound serves as a precursor for advanced surfactants, including:

  • N,N-Dimethyl-N-dodecyl polyoxyethylene amines: Synthesized via quaternization, used in fabric softeners .

  • Carbohydrate-ethylene oxide hybrids: Bio-based surfactants with enhanced biocompatibility .

Environmental Impact and Biodegradation

OECD Screening Test Results

Under standardized conditions, C12E3 undergoes >80% primary biodegradation within 28 days via stepwise cleavage of ethylene oxide units . Metabolites include dodecyl diethylene glycol ether (C12E2) and dodecyl monoethylene glycol ether (C12E1), identified via HPLC-MS .

Ecotoxicological Profile

The compound’s Environmental Working Group (EWG) Food Score of 1–3 (1 = low hazard) and EPA registration (Substance ID 3055-94-5) affirm its safety profile . Chronic aquatic toxicity (EC₅₀ > 10 mg/L) classifies it as non-hazardous per GHS criteria .

ManufacturerPurityPackagingPrice (USD)
Hebei Zhuanglai Chemical99%1 kg$100.00
TCI Chemicals>95%5 mL$394.00
Henan Fengda Chemical99%1 kg$3.00–8.00

Regulatory Compliance

C12E3 is listed in the EPA Toxic Substances Control Act (TSCA) Inventory and complies with REACH Annex V exemptions for intermediates . Cosmetic use adheres to EU Regulation 1223/2009, requiring no restricted substance declarations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator